2-Amino-2-methyl-1-propanethiol hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Formula

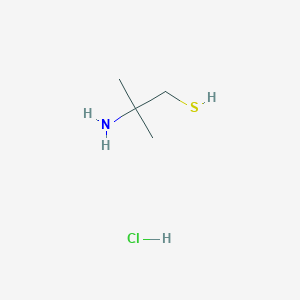

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-amino-2-methylpropane-1-thiol;hydrochloride, reflecting its fundamental structural composition. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming organic compounds containing both amino and thiol functional groups, with the hydrochloride designation indicating the salt formation with hydrochloric acid. The systematic name accurately describes the carbon chain structure, functional group positioning, and ionic composition of the molecule.

The structural formula of this compound is represented by the molecular composition carbon four hydrogen twelve chlorine nitrogen sulfur, demonstrating a quaternary carbon center bearing both an amino group and a methyl substituent, with a thiol group attached to the terminal carbon position. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier for this compound is documented as International Chemical Identifier equals one forward slash carbon four hydrogen eleven nitrogen sulfur period chlorine hydrogen forward slash carbon one dash four parentheses two comma five parentheses three dash six forward slash hydrogen six hydrogen comma three comma five hydrogen two comma one dash two hydrogen three semicolon one hydrogen. This detailed identifier provides an unambiguous representation of the compound's connectivity and stereochemistry.

The canonical Simplified Molecular Input Line Entry System representation, as recorded in authoritative chemical databases, is documented as carbon carbon parentheses carbon parentheses parentheses carbon sulfur parentheses nitrogen period chlorine, which encodes the complete structural information in a linear format suitable for computational analysis and database searching. This representation clearly delineates the branched carbon skeleton with the quaternary carbon bearing both the amino group and methyl substituents, connected to the thiol-bearing terminal carbon.

Synonyms and Registry Numbers

The compound this compound is registered under the primary Chemical Abstracts Service registry number 4146-00-3, which serves as the definitive identifier for this specific molecular entity within global chemical databases. This registry number ensures unambiguous identification across different nomenclature systems and linguistic variations. Additionally, the compound appears in various database systems under the European Community number 974-587-5, providing an alternative regulatory identifier within European chemical registration frameworks.

Multiple systematic and trivial names have been documented for this compound across different chemical databases and literature sources. The most commonly encountered synonyms include this compound, 1-propanethiol 2-amino-2-methyl hydrochloride, and 2-amino-2-methylpropane-1-thiol hydrochloride. These variations reflect different approaches to systematic nomenclature while maintaining chemical accuracy and clarity.

Detailed mass spectrometric analysis reveals that the monoisotopic mass of this compound is 141.037898 atomic mass units, providing precise information for analytical identification and characterization purposes. This monoisotopic mass corresponds to the mass of the molecule containing the most abundant isotope of each constituent element, serving as a reference standard for mass spectrometric identification.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | Carbon Four Hydrogen Twelve Chlorine Nitrogen Sulfur | Multiple Sources |

| Molecular Weight | 141.663 g/mol | National Institute of Standards and Technology |

| Molecular Weight | 141.657 g/mol | ChemSpider |

| Molecular Weight | 141.66 g/mol | Chemical Source Database |

| Monoisotopic Mass | 141.037898 amu | ChemSpider |

| Exact Mass | 141.03800 amu | Chemical Source Database |

The compound's elemental composition can be further analyzed in terms of mass percentage contributions, where carbon represents approximately 33.9% of the total molecular weight, hydrogen accounts for approximately 8.5%, chlorine contributes approximately 25.0%, nitrogen represents approximately 9.9%, and sulfur accounts for approximately 22.6% of the total molecular mass. These proportions reflect the significant contribution of the heavier halogen and chalcogen atoms to the overall molecular weight, characteristic of organosulfur compounds containing halide counterions.

Properties

IUPAC Name |

2-amino-2-methylpropane-1-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS.ClH/c1-4(2,5)3-6;/h6H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBVDJYRYJNCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334537 | |

| Record name | 2-amino-2-methylpropane-1-thiol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4146-00-3 | |

| Record name | 2-amino-2-methylpropane-1-thiol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Condensation Reaction

Isobutyraldehyde reacts with sulfur and ammonia in the presence of triethylamine at 60–65°C to form 5,5-dimethyl-2-isopropylthiazoline. The molar ratio of reactants is optimized at 2:1:1.5–2.5 (isobutyraldehyde:sulfur:ammonia), with triethylamine (0.1 eq) as a catalyst. The intermediate is isolated via reduced-pressure distillation.

Step 2: Reduction

The thiazoline derivative is hydrogenated using hydrogen gas (3 atm) and Raney nickel at 80–85°C in ethanol. This step reduces the thiazoline ring to yield 2-amino-2-methyl-1-propanethiol.

Step 3: Hydrochloride Formation

The free thiol is treated with concentrated hydrochloric acid (37%) in isopropanol, precipitating the hydrochloride salt. Recrystallization from ethanol yields the final product at 78–80% purity.

Key Reaction Conditions :

- Temperature: 60–85°C

- Catalysts: Triethylamine (condensation), Raney nickel (reduction)

- Solvents: Ethanol (reduction), isopropanol (salt formation)

Synthetic Route 2: Aminoalkyl Sulfate Ester Reaction

US4212826A describes an alternative method using aminoalkyl sulfate esters:

Step 1: Polysulfide Formation

2-Amino-2-methyl-1-propanol sulfate ester reacts with hydrogen sulfide (H₂S) in an alkaline medium (pH 10–12) at 50–60°C. This generates a polysulfide intermediate.

Step 2: Acid Hydrolysis

The polysulfide is treated with hydrochloric acid (6 M) under reflux (100–110°C) for 4 hours, cleaving the sulfur-sulfur bonds to release 2-amino-2-methyl-1-propanethiol.

Step 3: Salt Crystallization

The solution is cooled to 0–5°C, and the hydrochloride salt precipitates. Recrystallization from isopropanol yields 85% pure product with a melting point of 198–200°C.

Advantages :

- Higher yield (85%) compared to Route 1.

- Fewer purification steps due to selective precipitation.

Comparative Analysis of Methods

Route 2 offers superior yield and scalability but requires handling corrosive alkaline conditions. Route 1, while moderately efficient, uses safer solvents and lower temperatures.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

- Continuous Flow Reactors : Employed in Route 2 to maintain consistent temperature and pressure, enhancing polysulfide formation efficiency.

- Waste Management : Sulfur byproducts in Route 1 necessitate scrubbing systems to prevent environmental release.

- Catalyst Recycling : Raney nickel in Route 1 is filtered and reused, reducing material costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-1-propanethiol hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-2-methyl-1-propanethiol hydrochloride is utilized in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-amino-2-methyl-1-propanethiol hydrochloride involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical and chemical effects. The pathways involved include:

Thiol-Disulfide Exchange: The thiol group can participate in redox reactions, forming disulfide bonds with other thiol-containing molecules.

Nucleophilic Attack: The amino group can act as a nucleophile, attacking electrophilic centers in substrates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Structure/Formula | Key Functional Groups | CAS Number | Molecular Weight |

|---|---|---|---|---|

| 2-Amino-2-methyl-1-propanethiol hydrochloride | (CH3)2C(NH2)CH2SH·HCl | -NH2, -SH, -CH3 | Not explicitly listed | ~142.6 (estimated) |

| 2-Amino-2-methyl-1-propanol hydrochloride | (CH3)2C(NH2)CH2OH·HCl | -NH2, -OH, -CH3 | 3207-12-3 | 125.60 |

| 2-Amino-2-methyl-1,3-propanediol | HOCH2C(CH3)(NH2)CH2OH | -NH2, -OH (x2), -CH3 | 115-69-5 | 119.12 |

| 1-Chloro-2-methyl-2-propanol | (CH3)2C(Cl)CH2OH | -Cl, -OH, -CH3 | 558-42-9 | 124.59 |

| 2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride | HOCH2C(CH2OH)(NH2)CH2OH·HCl | -NH2, -OH (x3), -CH2OH | 1185-53-1 | 185.63 |

Key Differences and Implications

Reactivity: Thiol (-SH) vs. Hydroxyl (-OH): The thiol group in the target compound is more nucleophilic and acidic (pKa ~10) than hydroxyl (pKa ~16), enabling disulfide bond formation and metal chelation. Alcohol analogs (e.g., 2-amino-2-methyl-1-propanol hydrochloride) are less reactive in redox environments . Chlorine Substitution: 1-Chloro-2-methyl-2-propanol (CAS 558-42-9) exhibits higher electrophilicity due to the Cl atom, making it prone to nucleophilic substitution reactions, unlike the thiol or alcohol derivatives .

Solubility and Stability: Thiols generally exhibit lower water solubility than alcohols due to hydrophobic -SH groups but better solubility in organic solvents. The hydrochloride salt form enhances aqueous solubility via ionic interactions .

Applications: Thiol Derivatives: Likely used in biochemical applications (e.g., protein modification, enzyme inhibition) or as ligands in metal catalysis. Alcohol Derivatives: 2-Amino-2-methyl-1-propanol hydrochloride is utilized in organic synthesis and pharmaceutical intermediates . Chlorinated Analog: 1-Chloro-2-methyl-2-propanol may serve as an alkylating agent or solvent intermediate .

Toxicity and Safety: Thiols often emit strong odors and may cause irritation (similar to 1-chloro-2-methyl-2-propanol’s hazards, including skin/eye irritation ). Alcohol derivatives like 2-amino-2-methyl-1-propanol hydrochloride have milder toxicity profiles but still require precautions (e.g., avoiding inhalation ).

Research Findings and Pharmacokinetics (Inferred)

- Metabolic Pathways: Thiol-containing compounds are prone to oxidation into disulfides or conjugation with glutathione, whereas alcohol derivatives may undergo dehydrogenation or esterification. Chlorinated analogs (e.g., 1-chloro-2-methyl-2-propanol) risk generating reactive intermediates during metabolism .

- Biological Activity: The amino group in all compounds enables hydrogen bonding and ionic interactions, influencing bioavailability. Thiols may exhibit unique bioactivity in enzyme inhibition or antioxidant roles.

Biological Activity

2-Amino-2-methyl-1-propanethiol hydrochloride, also known as dimethylcysteamine hydrochloride, is a compound with notable biological properties. It is characterized by its thiol group, which plays a crucial role in various biochemical interactions. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : CHClNS

- Molecular Weight : 141.66 g/mol

- CAS Number : 4146-00-3

- Structural Formula : HSC(CH)CHNH·HCl

Biological Activity Overview

The biological activity of this compound is primarily attributed to its thiol group, which can participate in redox reactions and interact with various biomolecules. Key areas of research include:

-

Antioxidant Properties

- The compound acts as a reducing agent and can scavenge free radicals, thus exhibiting antioxidant activity. This property is significant in protecting cells from oxidative stress-related damage.

- Enzyme Inhibition

-

Neuroprotective Effects

- Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The thiol group may help mitigate neuronal damage by reducing oxidative stress and promoting cell survival.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Redox Activity : The thiol group can undergo oxidation and reduction reactions, influencing various cellular processes.

- Metal Chelation : The compound can bind to metal ions, potentially modulating their biological availability and activity.

- Gene Expression Modulation : Some studies suggest that it may affect the expression of genes related to stress response and apoptosis.

Pharmacological Studies

Recent studies have evaluated the pharmacological potential of this compound:

Case Studies

Several case studies highlight the therapeutic implications of this compound:

-

Neurodegenerative Disease Models :

- In animal models of Alzheimer’s disease, administration of this compound resulted in decreased markers of oxidative stress and improved cognitive function.

-

Cancer Research :

- Preliminary studies indicate that this compound may enhance the efficacy of certain chemotherapeutic agents by modulating drug metabolism through enzyme inhibition.

Q & A

Q. Answer :

- Identity Confirmation : IR spectroscopy is used to validate functional groups (e.g., hydroxyl and amine stretches at ≈3300 cm⁻¹ and ≈1050 cm⁻¹) .

- Purity Assessment : Argentometric titration (silver nitrate-based) achieves ≥99.0% assay accuracy, ensuring stoichiometric chloride content .

- Supplementary Data : Melting point analysis (202–203°C) provides additional confirmation of crystalline integrity .

Advanced: How do steric and electronic effects of the methyl and hydroxyl groups influence its coordination behavior in metal-catalyzed reactions?

Q. Answer :

- Steric Effects : The geminal dimethyl group restricts coordination geometry, favoring monodentate binding over chelation. This is studied via X-ray crystallography of metal complexes .

- Electronic Effects : The hydroxyl group’s lone pairs enable weak Lewis basicity, quantified via DFT calculations to predict catalytic activity in asymmetric synthesis .

- Experimental Validation : Kinetic studies (e.g., NMR monitoring of ligand exchange rates) correlate steric bulk with reduced reaction yields in Pd-catalyzed cross-couplings .

Basic: What are the critical storage parameters to prevent decomposition during long-term research use?

Q. Answer :

- Temperature : Store at 2–30°C to avoid thermal degradation .

- Moisture Control : Use desiccated, airtight containers to mitigate hygroscopicity-induced clumping .

- Stability Monitoring : Periodic reanalysis via IR and melting point checks ensures compound integrity over time .

Advanced: What mechanistic insights exist about its pH-dependent solubility and protonation states in aqueous solutions?

Q. Answer :

- Protonation Analysis : Potentiometric titration reveals pKa values of ≈9.2 (amine) and ≈12.5 (hydroxyl), dictating solubility in acidic vs. alkaline buffers .

- Solubility Mapping : Conductivity measurements in varying pH solutions identify optimal conditions for aqueous-phase reactions (e.g., pH 4–6 for maximal solubility) .

- Spectroscopic Validation : ¹H NMR chemical shifts (e.g., δ 4.8–5.2 ppm for hydroxyl protons) track protonation states under different pH conditions .

Basic: How can researchers distinguish this compound from structural analogs using spectroscopic techniques?

Q. Answer :

- IR Differentiation : Unique absorption bands for tertiary amines (≈3300 cm⁻¹) and hydroxyl groups (≈1050 cm⁻¹) distinguish it from primary/secondary amino alcohols .

- NMR Signatures : Methyl groups appear as singlets (δ 1.2–1.4 ppm), while the hydroxyl proton shows broad signals (δ 4.8–5.2 ppm) absent in ether-protected analogs .

- Mass Spectrometry : Molecular ion peaks at m/z 125.6 (free base) and 162.0 (HCl adduct) confirm molecular weight .

Advanced: How is this compound utilized as a chiral auxiliary or catalyst in stereoselective synthesis?

Q. Answer :

- Chiral Pool Applications : Its rigid, branched structure serves as a scaffold for asymmetric induction in aldol reactions. Enantiomeric excess is measured via chiral HPLC .

- Catalytic Screening : Kinetic resolution experiments (e.g., in lipase-mediated acylations) benchmark its efficacy against other amino alcohols .

- Computational Modeling : Molecular docking simulations predict steric interactions in enzyme-active sites, guiding catalyst design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.